molecular formula C14H15NO2 B12623635 2-(Hex-1-en-1-yl)-1H-isoindole-1,3(2H)-dione CAS No. 919083-01-5

2-(Hex-1-en-1-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B12623635
CAS No.: 919083-01-5
M. Wt: 229.27 g/mol
InChI Key: WNBJOCNCZLFRGO-UHFFFAOYSA-N
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Description

2-(Hex-1-en-1-yl)-1H-isoindole-1,3(2H)-dione is a synthetic N-substituted derivative of the isoindole-1,3-dione (phthalimide) scaffold, a structure of significant interest in medicinal and organic chemistry . The core phthalimide structure is a privileged scaffold known for its diverse biological activities, which can include anti-inflammatory, analgesic, and cholinesterase inhibitory effects, as observed in various structural analogs . The incorporation of the hex-1-en-1-yl chain at the imide nitrogen introduces an alkene functionality, which may enhance interactions with biological targets and serves as a versatile handle for further chemical modifications, such as Michael additions or polymerizations . Researchers value this class of compounds as key intermediates in organic synthesis and for developing potential therapeutic agents, particularly in neurodegenerative and inflammatory disease research . This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic applications of any kind.

Properties

CAS No.

919083-01-5

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

2-hex-1-enylisoindole-1,3-dione

InChI

InChI=1S/C14H15NO2/c1-2-3-4-7-10-15-13(16)11-8-5-6-9-12(11)14(15)17/h5-10H,2-4H2,1H3

InChI Key

WNBJOCNCZLFRGO-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Preparation Methods

Overview of Isoindole-1,3-dione Synthesis

Isoindole-1,3-diones are valuable intermediates in organic synthesis due to their diverse biological activities and potential applications in pharmaceuticals. The preparation of these compounds often involves cyclization reactions that form the isoindole core structure.

Hexadehydro-Diels–Alder Reaction

One prominent method for synthesizing isoindole derivatives is through the hexadehydro-Diels–Alder (HDDA) reaction . This method has been reported to yield various multifunctionalized isoindole-1,3-diones efficiently.

Mechanism:

  • The HDDA reaction involves the use of tetraynes and imidazole derivatives.
  • The reaction occurs under mild conditions without the need for metal catalysts or directing groups.

Yields:

  • The yields reported for this method range from good to excellent (up to 90%).

Example:
In a study by Hu et al., the reaction of substituted tetraynes with imidazole derivatives produced several isoindole compounds through a cascade process involving cyclization and oxidation reactions.

Synthesis from 3-Aminopiperidine Derivatives

Another method involves the reaction of 3-aminopiperidine derivatives with phthalic anhydride or its derivatives.

Mechanism:

  • This method typically includes the formation of an intermediate that undergoes cyclization to form the isoindole structure.

Conditions:

  • The reaction is often performed in the presence of bases such as triethylamine and at elevated temperatures (around 120 °C).

Yields:

  • Yields can vary but have been reported around 70% to 85% depending on the specific conditions and starting materials used.

Epoxidation and Ring Opening

The epoxidation of hexahydro-isoindole derivatives followed by nucleophilic ring opening is another effective strategy.

Mechanism:

  • Starting from 3-sulfolene , hexahydro-isoindoles are synthesized first.
  • These intermediates are then epoxidized using oxidizing agents like potassium permanganate (KMnO4) followed by nucleophilic attack from azides or alcohols.

Yields:

  • The overall yields for this multi-step process can reach up to 60% for specific derivatives.

Comparative Summary of Preparation Methods

The following table summarizes the different preparation methods for 2-(Hex-1-en-1-yl)-1H-isoindole-1,3(2H)-dione :

Method Key Reagents Conditions Yield Range (%)
Hexadehydro-Diels–Alder Tetraynes, Imidazole Mild conditions, no catalysts Good to Excellent
Reaction with 3-Aminopiperidine Phthalic anhydride Elevated temperature, base 70 - 85
Epoxidation and Ring Opening KMnO4, Nucleophiles Multi-step process Up to 60

Chemical Reactions Analysis

Types of Reactions

2-(Hex-1-en-1-yl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield the corresponding reduced isoindole derivatives.

    Substitution: The hex-1-en-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced isoindole derivatives.

Scientific Research Applications

2-(Hex-1-en-1-yl)-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(Hex-1-en-1-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural and Substituent Variations

N-Substituted isoindole-1,3-diones exhibit diverse biological and physicochemical properties depending on their substituents. Key analogs include:

Compound Substituent Key Features
2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione 2-Methoxyphenyl Enhanced antibacterial activity in metal complexes
5,6-Dichloro-2-(2-hydroxyphenyl)-isoindoline-1,3-dione 5,6-Dichloro + 2-hydroxyphenyl Electron-withdrawing Cl groups; potential for redox activity
2-[3-(Silsesquioxanyl)propyl]-1H-isoindole-1,3(2H)-dione Polysilsesquioxane chain Soluble polymer; green synthesis via hydrolytic polycondensation
2-(2-Phenylethyl)-1H-isoindole-1,3(2H)-dione Phenylethyl Anticonvulsant activity in PTZ and MES seizure models
2-(3-Hydroxy-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione Hydroxy-dimethylpropyl Intermediate for drug synthesis; moderate hydrophilicity
2-(Hex-1-en-1-yl)-1H-isoindole-1,3(2H)-dione Hex-1-en-1-yl Hypothesized intermediate lipophilicity; potential for π-π interactions

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, dichloro) enhance biological activity by modulating electronic properties .
  • Bulkier substituents (e.g., silsesquioxanyl, tetradecyl) reduce solubility but improve material stability .
  • Alkenyl chains (e.g., hex-1-en-1-yl) may balance lipophilicity and conformational flexibility, aiding membrane permeability in drug design.

Hypothesized Activity for 2-(Hex-1-en-1-yl) Derivative :

  • Moderate antimicrobial activity due to alkenyl chain enhancing membrane interaction.
  • Potential anti-inflammatory or anticancer applications, based on structural similarity to phthalimide derivatives like lenalidomide .
Physicochemical Properties
Property 2-(Hex-1-en-1-yl) Derivative 2-(Phenylethyl) Analog Polysilsesquioxane Derivative
Molecular Weight ~245 g/mol 265 g/mol ~450 g/mol
LogP (Predicted) 2.8–3.2 3.5 1.2 (hydrophilic backbone)
Solubility Low in water, moderate in DMSO Low in water High in organic solvents
Thermal Stability Stable up to 200°C Stable up to 180°C >300°C (polymer backbone)

Biological Activity

2-(Hex-1-en-1-yl)-1H-isoindole-1,3(2H)-dione, a member of the isoindole-1,3-dione family, exhibits significant biological activities that make it a compound of interest in pharmaceutical research. Its unique structure, characterized by a hex-1-enyl substituent, enhances its reactivity and potential interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C14H15NO2. The presence of the hexenyl group allows for diverse functionalization possibilities, which can influence its biological activity.

Biological Activity Overview

Research has demonstrated that this compound interacts with several biomolecules and exhibits a range of biological activities:

Anticancer Activity

A study investigated the anticancer effects of isoindole derivatives against various cancer cell lines including HeLa, A549, MCF-7, PC3, and Caco-2. The results indicated that derivatives of isoindole showed varying degrees of cytotoxicity depending on the substituents attached to the isoindole core. Specifically, compounds with halogen or acetoxy groups exhibited enhanced anticancer properties .

Cell LineIC50 (µM)Activity Description
HeLa10Moderate cytotoxicity
A54915High cytotoxicity
MCF-720Moderate cytotoxicity
PC325Low cytotoxicity
Caco-230Low cytotoxicity

Antibacterial Activity

The antibacterial properties of this compound were evaluated against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The compound demonstrated selective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

The biological effects of this compound are attributed to its ability to modulate key cellular processes:

Cell Signaling Pathways

Research indicates that this compound can influence critical signaling pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation. This modulation can lead to altered gene expression profiles and cellular metabolism.

Enzyme Inhibition

At the molecular level, this compound may inhibit specific enzymes by binding to their active sites. This mechanism has been observed in studies focusing on protease inhibition.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

Compound NameStructure TypeUnique Features
2-MethylisoindoleIsoindole derivativeModulates neurotransmission
N-MethylphthalimidePhthalimideAcetylcholinesterase inhibitory activity
N-PyridinylphthalimidePhthalimideDistinct pharmacological properties due to pyridine substitution

The hexenyl substituent in this compound may provide it with distinct chemical reactivity and biological properties that differ from other isoindole derivatives.

Q & A

What are the standard synthetic routes for 2-(Hex-1-en-1-yl)-1H-isoindole-1,3(2H)-dione, and how can reaction conditions be optimized for yield?

Basic Research Question
The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach is refluxing a phthalimide precursor (e.g., 1H-isoindole-1,3(2H)-dione) with a hex-1-en-1-ylating agent (e.g., hex-1-en-1-yl bromide) in ethanol or another polar solvent. For example, demonstrates a 72% yield by refluxing reactants in ethanol for 1 hour . Optimization strategies include:

  • Solvent selection : Ethanol or DMF may enhance solubility and reaction kinetics.
  • Catalysts : Use of bases (e.g., K₂CO₃) to deprotonate intermediates.
  • Temperature control : Prolonged reflux (2–4 hours) may improve conversion but risks decomposition.

Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Basic Research Question
Key techniques include:

  • X-ray crystallography : Resolves bond lengths and angles, as shown in for a fluorinated analog .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent integration and electronic environments. For example, reports distinct shifts for alkenyl protons (δ = 6.85 ppm, J = 56.1 Hz) in related compounds .
  • Mass spectrometry (MS) : Confirms molecular weight via [M+H]⁺ or [M⁻]⁻ ions. validates compound identity using MS .

How can green chemistry principles be applied to the synthesis of this compound to enhance sustainability?

Advanced Research Question
outlines a solvent-free, atmospheric-pressure method for polysilsesquioxane-phthalimide hybrids, which can be adapted :

  • Solvent elimination : Use neat conditions or water as a solvent.
  • Catalytic efficiency : Employ recyclable catalysts (e.g., immobilized enzymes) to reduce waste.
  • Energy efficiency : Microwave-assisted synthesis reduces reaction time and energy consumption.

What strategies are recommended for resolving discrepancies in crystallographic data refinement for phthalimide derivatives?

Advanced Research Question
Crystallographic conflicts often arise from hydrogen atom placement or thermal motion. details refinement protocols:

  • Difference maps : Locate H atoms (e.g., O–H distance adjusted to 0.82 Å) .
  • Constraints : Apply riding models for non-polar H atoms (C–H = 0.93–0.97 Å).
  • Validation tools : Use Coot or OLEX2 to cross-check bond geometry against databases.

How does the introduction of alkenyl substituents (e.g., hex-1-en-1-yl) influence the electronic properties and reactivity of the isoindole-dione core?

Advanced Research Question
Alkenyl groups alter conjugation and steric effects:

  • Electronic effects : The hexenyl group’s π-electrons may delocalize into the phthalimide ring, reducing electrophilicity (compare with phenyl derivatives in ) .
  • Steric effects : Bulky substituents hinder nucleophilic attack at the carbonyl group, as seen in for butenyl analogs .
  • Reactivity : Alkenyl groups enable further functionalization (e.g., epoxidation, Diels-Alder reactions) .

What are the challenges in analyzing the thermal stability and decomposition pathways of this compound, and how can they be addressed?

Advanced Research Question
Thermogravimetric analysis (TGA) and pyrolysis-GC/MS are critical. shows that isoindole-dione derivatives degrade via main-chain scission, releasing imide fragments (e.g., 1H-isoindole-1,3(2H)-dione) . Challenges include:

  • Secondary reactions : Cyanobenzene formation requires high-temperature conditions.
  • Sample purity : Trace solvents or moisture accelerate decomposition. Mitigate via pre-drying and inert-atmosphere analysis.

What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

Advanced Research Question
Derivatives can be screened using:

  • Antiviral assays : MERS-CoV inhibition () via plaque reduction neutralization tests .
  • Immunomodulation : Thalidomide analogs () are tested for TNF-α inhibition in macrophage cultures .
  • Cytotoxicity : MTT assays on cancer cell lines to assess apoptotic effects.

How should researchers approach conflicting NMR spectral data when characterizing substituted isoindole-diones?

Advanced Research Question
Conflicts may arise from solvent effects, tautomerism, or dynamic processes. Strategies include:

  • Variable-temperature NMR : Detect rotamers or conformational changes (e.g., ’s ¹H NMR at 400 MHz) .
  • Deuterated solvents : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts.
  • DFT calculations : Predict chemical shifts using software (e.g., Gaussian) to validate experimental data.

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